7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by further functionalization steps. The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, modern methods may employ transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Industrial Production Methods
For industrial production, the use of microwave irradiation and nanoparticles as catalysts has been explored to enhance the efficiency and yield of the synthesis process. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used to catalyze the reactions under aqueous conditions, achieving high yields .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indoloquinoxaline core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as acetonitrile .
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, stabilizing the DNA duplex and potentially inhibiting the replication of cancer cells . Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline
- 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability, solubility, and potential for DNA intercalation make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-methyl-6-[2-(3-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-16-7-5-9-18(15-16)28-14-13-27-23-17(2)8-6-10-19(23)22-24(27)26-21-12-4-3-11-20(21)25-22/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
HEEQEAQEUXPWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.